molecular formula C24H19F3N2O2S B2645774 N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide CAS No. 865658-37-3

N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide

Cat. No.: B2645774
CAS No.: 865658-37-3
M. Wt: 456.48
InChI Key: AALBLXLMAPFFEQ-ZHACJKMWSA-N
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Description

N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide: is a complex organic compound with a unique structure that includes a trifluoromethyl group, a thienoquinoline core, and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving a suitable thienyl and quinoline precursor under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Ethenyl Linkage Formation: The ethenyl group can be introduced via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethenyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can lead to saturated hydrocarbons.

Scientific Research Applications

N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group, a thienoquinoline core, and an ethenyl linkage, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

N-acetyl-N-[2-[(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O2S/c1-14(30)29(15(2)31)21-9-4-3-6-16(21)10-11-20-17-12-13-32-23(17)18-7-5-8-19(22(18)28-20)24(25,26)27/h3-11H,12-13H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALBLXLMAPFFEQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1C=CC2=NC3=C(C=CC=C3C(F)(F)F)C4=C2CCS4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3C(F)(F)F)C4=C2CCS4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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